cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
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Overview
Description
cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a chiral compound that contains a mixture of enantiomers. It has a molecular formula of C15H17FO3 and a molecular weight of 264.3 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 3-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by a reduction step to yield the desired product . The reaction conditions often include the use of organic solvents such as ethanol or methanol and a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Formation of cyclohexane-1,4-dione or 4-(3-fluorophenyl)-2-oxoethylcyclohexane-1-carboxylic acid.
Reduction: Formation of cis-4-[2-(3-fluorophenyl)-2-hydroxyethyl]-cyclohexane-1-carboxylic acid.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
- cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
- trans-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
Uniqueness
cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of the fluorophenyl group, which can influence its reactivity and biological activity. The position of the fluorine atom on the phenyl ring can also affect the compound’s properties and interactions with molecular targets .
Properties
IUPAC Name |
4-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c16-13-3-1-2-12(9-13)14(17)8-10-4-6-11(7-5-10)15(18)19/h1-3,9-11H,4-8H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYFIAHAOFAGDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC(=CC=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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